molecular formula C15H13F3N2OS2 B5520477 4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine

4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine

Cat. No. B5520477
M. Wt: 358.4 g/mol
InChI Key: AVDLUGPHFGLCKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiomorpholine and thiazole derivatives involves several key steps, including cyclization, condensation, and functionalization reactions. These processes often employ starting materials such as chloroacetone, thioamides, and various organic acids to construct the thiazole cycle and integrate the thiomorpholine moiety. For instance, a study on the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provides insight into the methodology and chemical strategies used to synthesize related compounds (Hong Sun et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazole and thiomorpholine derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods allow researchers to determine the conformations, bond lengths, and angles, contributing to a deeper understanding of the compound's geometric and electronic structure. For example, the crystal structure and vibrational properties of related compounds have been detailed, highlighting the importance of molecular structure analysis in understanding the compound's chemical behavior (Nada Kheira Sebbar et al., 2016).

Chemical Reactions and Properties

Thiazole and thiomorpholine derivatives undergo various chemical reactions, including ring-opening, cyclization, and functionalization. These reactions are crucial for modifying the compound's structure and enhancing its reactivity and potential applications. Studies on the ring-opening reactions of thiomorpholine by [Ru3(CO)12] demonstrate the chemical versatility and reactivity of these compounds (Khandakar M. Hanif et al., 1999).

Physical Properties Analysis

The physical properties of thiazole and thiomorpholine derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. These properties can influence the compound's stability, solubility, and interaction with biological targets. Research on the synthesis and properties of some S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione highlights the significance of physical properties in the development of new compounds (A. S. Hotsulia & S. Fedotov, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's utility in various applications. Studies on the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showcase the chemical properties and potential biological activity of thiazole and thiomorpholine derivatives (Samreen Gul et al., 2017).

Scientific Research Applications

Material Science Applications

Electroluminescence and Luminescence Properties : Some compounds related to "4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine" demonstrate significant potential in electroluminescent and luminescent applications. Star-shaped single-polymer systems incorporating similar molecular structures have been developed to achieve saturated white emission, with the modulation of doping concentration ensuring partial energy transfer. This approach facilitates enhanced current efficiency and color purity in electroluminescent devices (Liu et al., 2016).

Organic Chemistry and Synthesis

Synthesis and Crystal Structure Analysis : Research involving structural analogs of "4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine" includes the synthesis and crystal structure analysis of related compounds. These studies provide insights into the molecular geometry, vibrational properties, and potential applications in drug design and material science. For instance, the synthesis, crystal structure, vibrational properties, and DFT studies of compounds with thiomorpholinomethyl groups have been explored to understand their supramolecular assembly and potential chemical applications (Sun et al., 2021).

Photophysical Studies

Mechanoluminescence and Data Security Applications : The development of heteroleptic cationic Ir(III) complexes showing dual-emission, aggregation-induced fluorescence, and phosphorescence has been reported. These complexes, related in structure to "4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine", exhibit tunable emissions and mechanoluminescence, making them suitable for applications in data security protection. The ability to change emission colors under different physical stimuli opens up new avenues for smart luminescent materials (Song et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing thiazole rings work by inhibiting certain enzymes .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it’s being developed as a drug, future research might focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

thiomorpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS2/c16-15(17,18)11-3-1-10(2-4-11)13-19-12(9-23-13)14(21)20-5-7-22-8-6-20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLUGPHFGLCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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